![molecular formula C22H18N4O B14266911 4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} CAS No. 203940-06-1](/img/structure/B14266911.png)
4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} is a complex organic compound known for its unique structure and properties. This compound features a central oxygen atom linking two N-[(2H-pyrrol-2-ylidene)methyl]aniline groups, making it a significant molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} typically involves the condensation of N-[(2H-pyrrol-2-ylidene)methyl]aniline with an appropriate oxygen donor under controlled conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalyst such as iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing various biochemical pathways. This binding can result in the modulation of enzyme activity or receptor signaling, leading to its observed effects .
類似化合物との比較
Similar Compounds
- N-Phenylpyrrolidin-2-ones
- N-Phenyldihydro-1H-pyrrol-2-ones
- 4-Methoxy-5-[(Z)-(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-1H,1′H-2,2′-bipyrrole
Uniqueness
4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} stands out due to its central oxygen linkage, which imparts unique chemical and physical properties. This structural feature differentiates it from other similar compounds, making it valuable in specific applications where these properties are advantageous .
特性
CAS番号 |
203940-06-1 |
|---|---|
分子式 |
C22H18N4O |
分子量 |
354.4 g/mol |
IUPAC名 |
1-(1H-pyrrol-2-yl)-N-[4-[4-(1H-pyrrol-2-ylmethylideneamino)phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C22H18N4O/c1-3-19(23-13-1)15-25-17-5-9-21(10-6-17)27-22-11-7-18(8-12-22)26-16-20-4-2-14-24-20/h1-16,23-24H |
InChIキー |
IMZGKZUYSJRWJW-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=CN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
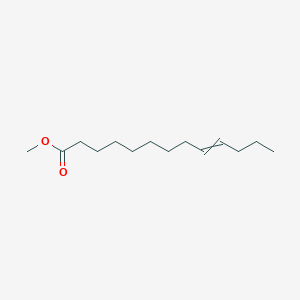
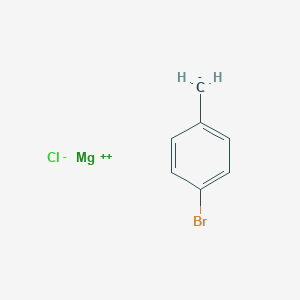
![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)
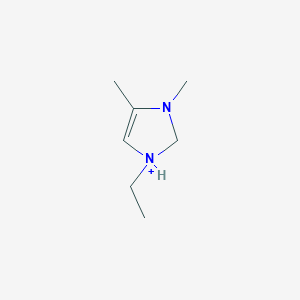
![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)
![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)
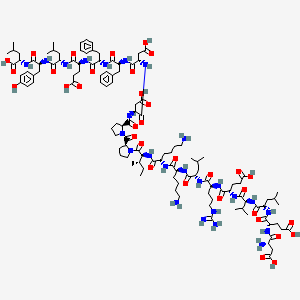
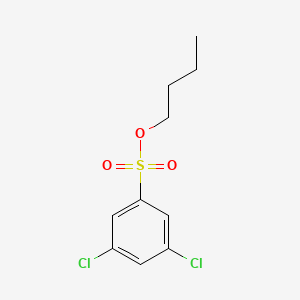




![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)
